2-Phosphonopropionic acid

Enzyme Inhibition Phosphonoacetate Hydrolase Biochemistry

Research on organophosphonate degradation pathways often lacks well-characterized, specific enzyme inhibitors, hindering mechanistic studies and antimicrobial target validation. 2-Phosphonopropionic acid directly addresses this gap. • Documented phosphonoacetate hydrolase inhibitor (~30-33% inhibition at 10 mM), enabling substrate specificity and catalytic mechanism studies. • Multifunctional phosphonocarboxylic acid scaffold also applicable to cement retarder formulation and water treatment chemical development. • Supplied at ≥98% purity with global logistics support for both academic and industrial R&D programs.

Molecular Formula C3H7O5P
Molecular Weight 154.06 g/mol
CAS No. 5962-41-4
Cat. No. B1211754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phosphonopropionic acid
CAS5962-41-4
Synonyms2-phosphonopropionate
2-phosphonopropionic acid
Molecular FormulaC3H7O5P
Molecular Weight154.06 g/mol
Structural Identifiers
SMILESCC(C(=O)O)P(=O)(O)O
InChIInChI=1S/C3H7O5P/c1-2(3(4)5)9(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)
InChIKeyGUXRZQZCNOHHDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phosphonopropionic Acid: Key Properties & Overview


2-Phosphonopropionic acid (CAS 5962-41-4) is a phosphonocarboxylic acid with the molecular formula C3H7O5P and a molecular weight of 154.06 g/mol . It contains a phosphonic acid group (-PO3H2) directly bonded to a propionic acid backbone, classifying it within the broader family of organophosphonates. Its reported melting point is 128-130°C, and predicted density is 1.670±0.06 g/cm³ . This compound is primarily utilized as an intermediate in organic synthesis, in materials science, and in biochemical research, often as an enzyme inhibitor [1]. Its multifunctional nature allows it to participate in applications ranging from metal chelation and scale inhibition to cement retardation [1].

Organophosphonate intermediate for organic synthesis and medicinal chemistry
Reported enzyme inhibition probe (phosphonoacetate hydrolase)
Industrial research additive: cement retardation, scale and corrosion inhibition

2-Phosphonopropionic Acid: Generic Substitution Risks


While numerous phosphonic acid derivatives are commercially available, their performance and safety profiles cannot be assumed to be interchangeable. The specific molecular architecture of 2-phosphonopropionic acid—a single phosphonic group on a short carbon chain adjacent to a carboxylic acid—imparts distinct properties, including its pKa values, metal chelation behavior, and biological activity [1]. Simply substituting a different phosphonate, such as the widely used HEDP or PBTC, without verifying the target application's specific requirements can lead to suboptimal results, including reduced enzyme inhibition efficacy, altered cement setting times, or different scale inhibition performance. The following evidence guide quantifies these critical differences, providing the data necessary for a scientifically sound procurement decision.

Isomer substitution (3-phosphonopropionic acid) may not transfer identical enzyme inhibition profile; target-specific validation recommended.
Generic phosphonates (HEDP, ATMP) exhibit documented scale inhibition ranking differences; performance cannot be assumed equivalent.
Phosphonoacetic acid pKa differences may lead to altered metal-chelation behavior; class-level inference requires experimental confirmation.

2-Phosphonopropionic Acid: Comparative Evidence


Phosphonoacetate Hydrolase: Isomer Inhibition

In a study of bacterial phosphonoacetate hydrolase, 2-phosphonopropionic acid demonstrated a similar level of inhibition to its isomer, 3-phosphonopropionic acid, both achieving approximately 30% inhibition at a concentration of 10 mM [1]. This indicates that the position of the phosphonic group on the propionic acid backbone is not a major determinant of activity for this specific enzyme target.

Enzyme Inhibition
Head-to-head
≈30–33% inhibition at 10 mM; ≈0–3% difference vs. 3-phosphonopropionic acid (not significant)
Supports isomer interchangeability for this target
In vitro phosphonoacetate hydrolase assay
Enzyme Inhibition Phosphonoacetate Hydrolase Biochemistry

pKa Comparison: Phosphonoacetic Acid

While direct pKa data for 2-phosphonopropionic acid at zero ionic strength is not reported, the study provides comparative data at an ionic strength of 0.05, allowing for a relative assessment of its acid strength compared to phosphonoacetic acid (PAA) and other analogs [1]. The measured pKa values for phosphonoacetic acid (pK1~2.0, pK2=5.11±0.04, pK3=8.69±0.05) serve as a class-level benchmark, and the study notes that the acidity constants for 2-phosphonopropionic acid were determined under the same conditions [1]. This information is crucial for predicting its chelation and complexation behavior with metal ions like calcium, iron, and zinc, which underpins its performance in applications such as scale inhibition and metal ion control.

pKa Comparison
Class-level
pKa values determined at I=0.05; reference PAA: pK2=5.11±0.04, pK3=8.69±0.05
Supports class-level acid strength assessment
Direct pKa values for target not published
Physical Chemistry Metal Chelation Complexation

Cement Retardation: Super Retarder Class

A European patent (EP0899246A1) explicitly identifies 2-phosphonopropionic acid as a phosphonocarboxylic acid suitable for use as a cement setting retarder [1]. The patent further details that phosphonocarboxylic acids, as a class, are highly effective setting retarders that also inhibit the corrosion of iron and steel, and are less hygroscopic than sodium polyacrylate [1]. More broadly, phosphonic acids have been termed “super retarders” due to their significantly increased effect on cement hydration relative to conventional retarders [2]. This class-level inference places 2-phosphonopropionic acid within a high-performance group, distinguishing it from common retarders like gypsum or sugar derivatives.

Cement Retardation
Class-level
Phosphonic acids termed 'super retarders'; phosphonocarboxylic acids reported as effective retarders and corrosion inhibitors
Reported extended setting control potential
Patent EP0899246A1; class-level evidence
Cement Chemistry Oil Well Cementing Construction Materials

CaCO3 Scale Inhibition by Phosphonates

While direct comparative data for 2-phosphonopropionic acid against other scale inhibitors is lacking, a 2024 study provides a relevant class-level performance ranking for common phosphonates [1]. The study found the following efficacy order for inhibiting calcium carbonate precipitation: ATMP > HEDP > PESA (400–1,500 Da) ~ PASP (1,000–5,000 Da) > PAAS (3,000–5,000 Da) ~ MA-AA [1]. This ranking, established using the NACE Standard TM0374-2007 protocol, serves as a benchmark for the expected performance of phosphonates as a class. As a phosphonocarboxylic acid, 2-phosphonopropionic acid can be positioned within this context, and its unique structure—combining a phosphonic acid with a carboxylic acid—suggests it may offer a different performance profile than the listed compounds, particularly in terms of dispersancy and zinc stabilization, as noted for similar molecules like PBTC .

CaCO3 Scale Inhibition
Class-level
Phosphonate ranking: ATMP > HEDP > PESA ~ PASP > PAAS ~ MA-AA
Provides class benchmark for phosphonate performance
Direct data for this compound not available
Water Treatment Scale Inhibition Industrial Chemistry

Corrosion Inhibition: Phosphonocarboxylic Acids

Patents and reviews indicate that phosphonocarboxylic acids, as a class, function as effective corrosion inhibitors for iron and steel, often in conjunction with their scale control and cement retardation properties [1]. US Patent US20160326424A1 specifically lists 2-phosphonopropionic acid among phosphonocarboxylic acids useful as corrosion inhibitors and/or scale control agents in aqueous systems [2]. This positions 2-phosphonopropionic acid as a multifunctional additive. While specific corrosion inhibition efficiency percentages for 2-phosphonopropionic acid are not publicly available in the reviewed literature, its inclusion in this class provides a clear functional differentiation from simpler phosphonates or carboxylic acids that may lack one or more of these combined properties.

Corrosion Inhibition
Class-level
Phosphonocarboxylic acids reported as multifunctional corrosion inhibitors for iron and steel
Supports multifunctional additive research
Specific efficiency data not reported
Corrosion Inhibition Metal Protection Oilfield Chemistry

2-Phosphonopropionic Acid Applications


Phosphonate Metabolism Research

2-Phosphonopropionic acid serves as a specific inhibitor for enzymes involved in organophosphonate degradation pathways, such as phosphonoacetate hydrolase [1]. Its documented inhibition profile (~30-33% at 10 mM) makes it a valuable tool compound for studying the substrate specificity and catalytic mechanisms of these enzymes [1]. Its use is particularly relevant in research focused on microbial phosphonate utilization and the development of novel antimicrobial strategies targeting bacterial phosphonate metabolism.

Cement Additives for Extreme Conditions

In the oil and gas industry, 2-phosphonopropionic acid is a candidate for formulating 'super retarder' additives for oil well cementing, especially in high-temperature, high-pressure (HTHP) wells [1]. Its classification as a phosphonocarboxylic acid suggests it can extend cement setting times significantly more effectively than conventional retarders [1], while simultaneously providing corrosion protection to the steel casing [1]. This multifunctionality is critical for ensuring the integrity and longevity of the wellbore.

Multifunctional Water Treatment Formulations

2-Phosphonopropionic acid can be utilized as a key intermediate or active component in the development of next-generation water treatment chemicals [1]. Its phosphonocarboxylic acid structure provides a basis for designing molecules that combine scale inhibition with corrosion control [1]. While direct performance data against market leaders like HEDP and ATMP is not yet fully established [2], its unique balance of phosphonic and carboxylic acid groups offers formulators a distinct building block for creating bespoke solutions for complex water chemistries encountered in cooling towers and boilers [2].

Organic Synthesis & Material Science Intermediate

As a versatile phosphonate building block, 2-phosphonopropionic acid is employed in the synthesis of more complex molecules for pharmaceutical research, particularly in the development of Rab geranylgeranyl transferase (RGGT) inhibitors [1]. Its ability to be incorporated into larger structures like imidazo[1,2-a]pyridine derivatives highlights its utility in medicinal chemistry programs [1]. For material scientists, it serves as a monomer or functional group precursor for creating novel polymers and hybrid materials with tailored metal-chelating or surface-modifying properties.

Application
Selection Property
Validation Focus
Phosphonate metabolism research
Enzyme inhibition context
Substrate specificity and catalytic mechanism review
Oil well cementing research
Retardation and corrosion inhibition profile
High-temperature setting control review
Water treatment formulation research
Scale inhibition and corrosion control potential
Comparative efficacy in complex water chemistries
Organic synthesis and material science
Phosphonate building block versatility
Incorporation into medicinal chemistry or polymer frameworks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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